![molecular formula C9H13NO B6142655 4-[1-(methylamino)ethyl]phenol CAS No. 926199-62-4](/img/structure/B6142655.png)

4-[1-(methylamino)ethyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

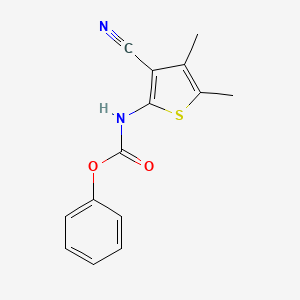

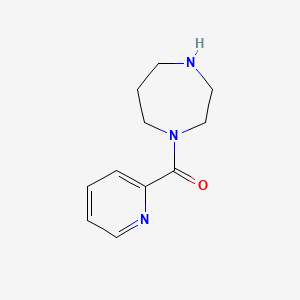

“4-[1-(methylamino)ethyl]phenol” is a chemical compound with the molecular formula C9H13NO . It is also known as N-Methyltyramine . This compound is part of a family of compounds where an -OH group is attached directly to a benzene ring .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One approach involves the selective hydrodeoxygenation of acetophenone derivatives . Another method involves the transformation of synephrine (4-[1-hydroxy-2-(methylamino)ethyl]phenol) into N-methylphenethylamine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a hydroxyl group (-OH) and a 2-(methylamino)ethyl group attached to it . The interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom has a significant effect on both the properties of the ring and of the -OH group .

Chemical Reactions Analysis

Phenols, including “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Physical And Chemical Properties Analysis

Phenols, including “this compound”, have distinctive physical and chemical properties. The melting and boiling points, solubility in water, pKa, and Log P are influenced by the presence of activating and deactivating substituents .

Mechanism of Action

Target of Action

The primary targets of 4-[1-(methylamino)ethyl]phenol are the alpha-adrenergic receptors (ADRA1A, ADRA1B, ADRA1D) . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s “fight or flight” response.

Biochemical Pathways

The compound is involved in the phenylpropanoid biosynthetic pathway , which is a part of the plant’s secondary metabolism . Phenylalanine ammonia-lyase is a key enzyme in this pathway, connecting primary metabolism to secondary metabolism . The compound’s interaction with its targets can affect this pathway and its downstream effects, which include the production of various phenolic compounds that play key roles in plant physiology.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-[1-(methylamino)ethyl]phenol interacts with several enzymes, proteins, and other biomolecules. It acts as an α-adrenergic receptor agonist (α1A-AR), indicating its role in the adrenergic signaling pathway . The nature of these interactions is primarily through binding to these receptors, leading to various downstream effects .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates the phosphorylation of AMPK, a key regulator of cellular energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a partial agonist of the α1A-AR subtype and may act as an antagonist of the pre-synaptic α (2A)- and α (2C)-AR subtypes present in nerve terminals .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. It has been observed to stimulate basal glucose consumption in a dose-dependent manner, without affecting the viability of L6 skeletal muscle cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific threshold effects, as well as toxic or adverse effects at high doses, are not mentioned in the available literature .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

properties

IUPAC Name |

4-[1-(methylamino)ethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10-2)8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTZDPYULUUNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B6142573.png)

![2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B6142582.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6142601.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142609.png)

![[4-(pyridin-2-ylmethoxy)phenyl]methanamine](/img/structure/B6142629.png)

![[3-(morpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142671.png)

![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)